4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride

Descripción

Introduction to 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride

Historical context and discovery

The discovery and characterization of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride emerged from the broader scientific exploration of amino acid derivatives that began in the late 19th and early 20th centuries. While the specific historical timeline for this particular compound is not extensively documented in the literature, its development can be traced to the systematic investigation of branched-chain amino acids that gained momentum during the mid-20th century. The compound was first catalogued in chemical databases in the early 2000s, with its initial database entry recorded on July 12, 2014, indicating relatively recent formal characterization.

The exploration of similar amino acid derivatives has roots in the broader investigation of gamma-aminobutyric acid and related compounds, which were first synthesized in 1883 and recognized for their biological significance in the 1950s. The development of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride represents part of the continuing effort to synthesize and characterize novel amino acid derivatives with potential therapeutic and research applications. Research into gamma-amino acids has expanded significantly since the recognition of their importance as neurotransmitters and their role in various metabolic pathways.

The compound's synthesis and characterization have been facilitated by advances in organic chemistry methodologies, particularly in the field of asymmetric synthesis and enzymatic catalysis. Recent developments in biocatalytic approaches have enabled more efficient synthesis of gamma-hydroxy-alpha-amino acid derivatives, including compounds structurally related to 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride. These methodological advances have contributed to the growing interest in exploring the properties and applications of this compound class.

Nomenclature and classification

IUPAC naming conventions

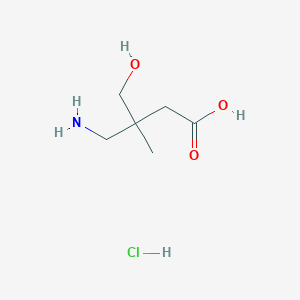

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as 3-(aminomethyl)-4-hydroxy-3-methylbutanoic acid;hydrochloride. This systematic naming convention reflects the compound's structural characteristics, indicating the presence of an aminomethyl group at the third carbon position, a hydroxyl group at the fourth carbon position, and a methyl substituent at the third carbon position of the butanoic acid backbone. The semicolon followed by "hydrochloride" indicates that the compound exists as a hydrochloride salt, which enhances its stability and solubility properties compared to the free acid form.

The IUPAC nomenclature system provides precise structural information through its systematic approach to naming organic compounds. In this case, the base structure is identified as butanoic acid, a four-carbon carboxylic acid chain. The numbering system begins from the carboxyl carbon, making it carbon number one. The third carbon bears both an aminomethyl group (CH2NH2) and a methyl group (CH3), while the fourth carbon carries a hydroxyl group (OH). This systematic naming approach ensures unambiguous identification of the compound's structure across different scientific contexts and databases.

Common synonyms and identifiers

The compound is known by several alternative names and identifiers in scientific literature and chemical databases. Primary synonyms include "4-amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride" and "EWC12535". Additional identifier codes include "MFCD27920349" and the Chemical Abstracts Service registry number "1779125-35-7". These various identifiers facilitate cross-referencing across different chemical databases and research publications.

The compound's molecular formula is represented as C6H14ClNO3, with a molecular weight of 183.63 grams per mole. The International Chemical Identifier (InChI) provides a standardized textual representation: InChI=1S/C6H13NO3.ClH/c1-6(3-7,4-8)2-5(9)10;/h8H,2-4,7H2,1H3,(H,9,10);1H. The corresponding InChI Key, which serves as a hashed version of the full InChI, is QZTQSGPKEXLIOW-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is CC(CC(=O)O)(CN)CO.Cl, providing a linear notation of the molecular structure.

Relationship to amino acid derivatives

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride belongs to the broader class of gamma-amino acids, which are characterized by having the amino group located at the gamma position (four carbons away) relative to the carboxyl group. This structural arrangement distinguishes it from the more common alpha-amino acids that comprise most natural proteins, where the amino group is adjacent to the carboxyl group. The compound shares structural similarities with other branched-chain amino acid derivatives and represents a specialized subset of non-proteinogenic amino acids.

The relationship between this compound and other amino acid derivatives extends to the gamma-aminobutyric acid family, which includes the neurotransmitter gamma-aminobutyric acid itself. However, 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride differs significantly through its additional hydroxymethyl and methyl substituents, which confer unique chemical and potentially biological properties. These structural modifications can influence the compound's reactivity, solubility, and potential interactions with biological systems compared to simpler gamma-amino acids.

Research has demonstrated that gamma-amino acid derivatives, including those with branched structures similar to this compound, can be synthesized through various enzymatic and chemical approaches. Studies have shown that enzymatic routes using aldolase and transaminase cascades can effectively produce gamma-hydroxy-alpha-amino acids with high stereoselectivity. The structural complexity of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride, with its multiple functional groups, makes it an interesting target for advanced synthetic methodologies and potential applications in pharmaceutical chemistry.

Significance in biochemistry and organic chemistry

The significance of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride in biochemistry stems from its structural relationship to biologically active gamma-amino acids and its potential as a building block for more complex bioactive molecules. Gamma-amino acids play crucial roles in various biological processes, serving as neurotransmitters, metabolic intermediates, and structural components of certain natural products. The presence of multiple functional groups in this compound—amino, hydroxyl, and carboxyl—provides multiple sites for potential biochemical interactions and modifications.

In organic chemistry, the compound represents an important example of a polyfunctional amino acid derivative that can serve as a versatile synthetic intermediate. The presence of both amino and hydroxyl functional groups allows for diverse chemical transformations, including oxidation reactions that can convert the hydroxymethyl group to aldehydes or carboxylic acids, and substitution reactions involving both the amino and hydroxyl groups. These chemical properties make the compound valuable for the synthesis of more complex organic molecules and pharmaceutical intermediates.

The stereochemical aspects of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride also contribute to its significance in both biochemistry and organic chemistry. The presence of a quaternary carbon center bearing both aminomethyl and hydroxymethyl substituents creates potential for multiple stereoisomers, which can exhibit different biological activities and chemical reactivities. Research in asymmetric synthesis has highlighted the importance of stereochemical control in the preparation of gamma-amino acid derivatives, as different enantiomers can possess dramatically different biological properties.

Propiedades

IUPAC Name |

3-(aminomethyl)-4-hydroxy-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-6(3-7,4-8)2-5(9)10;/h8H,2-4,7H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTQSGPKEXLIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid. This intermediate is then reduced to 4-amino-3-hydroxybenzoic acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors may be used to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-amino-3-methylbutanoic acid, while reduction of the amino group can produce 4-amino-3-(hydroxymethyl)-3-methylbutane.

Aplicaciones Científicas De Investigación

Chemistry

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in organic synthesis due to its functional groups that allow for various chemical reactions, including:

- Oxidation: The hydroxymethyl group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction: The amino group can be reduced to produce primary amines.

- Substitution: Both the amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Notably:

- It has been investigated for its neuroprotective properties, potentially influencing neurotransmitter synthesis and metabolism.

- Research indicates that HMB may play a role in muscle preservation during periods of stress or inactivity, making it relevant in exercise physiology.

Medicine

Ongoing studies are exploring the therapeutic effects of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride:

- Nutritional Supplementation: HMB is commonly used as a dietary supplement to enhance muscle mass and strength, particularly among athletes and individuals undergoing rehabilitation.

- Clinical Applications: Research suggests potential benefits in conditions like cachexia (muscle wasting) and sarcopenia (age-related muscle loss).

Industry

The compound is utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes. Its properties make it suitable for:

- Development of new drugs targeting metabolic disorders.

- Production of fine chemicals where specific reactivity is required.

Case Studies

-

Nutritional Supplementation:

A study published in the Journal of Nutrition demonstrated that HMB supplementation improved muscle mass and strength in elderly participants undergoing resistance training. -

Neuroprotective Effects:

Research published in Neuroscience Letters indicated that HMB may protect against neurodegeneration by modulating neurotransmitter levels. -

Clinical Trials:

A clinical trial reported in Clinical Nutrition assessed the effects of HMB on patients with chronic obstructive pulmonary disease (COPD), finding significant improvements in muscle function.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The hydroxymethyl group can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate biochemical pathways and molecular interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Amino-3-phenylbutyric Acid Hydrochloride (CAS: 3060-41-1)

- Structural Differences : Replaces the hydroxymethyl group with a phenyl ring at position 3 .

- Physicochemical Properties :

- The phenyl group increases hydrophobicity compared to the hydroxymethyl substituent, reducing aqueous solubility.

- Higher melting points are expected due to aromatic stacking interactions.

- Applications : Used in peptide synthesis and as a GABA receptor modulator .

- Synthesis : Likely involves reductive amination of ketophenyl precursors, similar to methods in for methylated analogs .

4-Amino-3-(4-fluorophenyl)butanoic Acid (Fluorophenibut, CAS: 52237-19-1)

- Structural Differences : Features a fluorophenyl group at position 3 instead of hydroxymethyl .

- Biological Activity :

- Safety : Fluorinated analogs show lower cytotoxicity compared to chlorinated derivatives .

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic Acid Hydrochloride

- Structural Differences : Substitutes hydroxymethyl with a chlorophenyl group .

- Electronic Effects: The electron-withdrawing chlorine atom increases acidity of the carboxylic group (pKa ~3.5 vs. ~4.2 for non-halogenated analogs). Chlorine may enhance binding to hydrophobic enzyme pockets.

- Industrial Availability : Widely supplied by manufacturers in China and Germany for research use .

(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic Acid Hydrochloride (CAS: 270065-79-7)

- Structural Differences : Contains a trifluoromethylphenyl group at position 3 .

- Physicochemical Properties :

- The trifluoromethyl group confers extreme lipophilicity (logP ~2.5) and resistance to oxidative metabolism.

- Lower water solubility compared to hydroxymethyl derivatives.

- Applications : Used in developing kinase inhibitors and antimicrobial agents due to its steric and electronic effects .

Comparative Data Table

Pharmacological and Industrial Relevance

- Hydroxymethyl Derivatives: Potential as prodrugs due to enhanced solubility. For example, hydroxymethyl groups in β-lactam antibiotics improve bioavailability .

- Halogenated Analogs : Preferred in CNS drug design for improved pharmacokinetics. Fluorophenibut’s success highlights the importance of halogen substitution .

Actividad Biológica

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride, commonly known as HMB (β-Hydroxy β-Methylbutyrate), is a derivative of the amino acid leucine. It has garnered attention for its potential biological activities, particularly in the fields of nutrition, exercise physiology, and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO·HCl

- Molecular Weight : 157.61 g/mol

- IUPAC Name : 4-amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride

HMB is primarily known for its role in muscle metabolism and protein synthesis. Its mechanisms include:

- Inhibition of Muscle Protein Breakdown : HMB reduces the rate of muscle protein catabolism by inhibiting the ubiquitin-proteasome pathway.

- Stimulation of Muscle Protein Synthesis : It activates the mechanistic target of rapamycin (mTOR) pathway, which is crucial for muscle growth.

- Anti-inflammatory Effects : HMB has been shown to decrease markers of inflammation, which can help in recovery from exercise-induced muscle damage.

1. Muscle Preservation and Growth

Numerous studies have demonstrated that HMB supplementation can enhance muscle mass and strength, particularly in individuals undergoing resistance training or in populations experiencing muscle wasting (e.g., elderly or critically ill patients). A meta-analysis indicated that HMB supplementation significantly increases lean body mass and strength compared to placebo groups .

2. Anti-Catabolic Effects

HMB has been shown to reduce muscle loss during periods of inactivity or caloric restriction. In clinical settings, patients recovering from surgery or severe illness who received HMB exhibited less muscle wasting than those who did not .

3. Impact on Exercise Performance

Research indicates that HMB supplementation may improve exercise performance by reducing muscle damage and soreness post-exercise. Athletes taking HMB reported lower levels of creatine kinase (CK), a marker of muscle damage, following intense training sessions .

Case Study 1: Elderly Population

A study involving elderly participants showed that those supplemented with HMB over a 12-week period experienced significant improvements in muscle mass and physical function compared to a control group. The results suggest that HMB can be an effective intervention for sarcopenia in older adults .

Case Study 2: Post-Surgery Recovery

In a clinical trial focusing on patients recovering from hip surgery, those receiving HMB showed faster recovery times and improved muscle strength compared to those receiving standard nutritional care. This underscores HMB's potential as a therapeutic agent in post-operative care .

Research Findings

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound likely involves multi-step organic reactions, including protection/deprotection of functional groups, amidation, and hydrochlorination. A common approach for similar β-amino acid derivatives includes:

Stepwise functionalization : Introduce the hydroxymethyl and methyl groups via alkylation or condensation reactions, followed by amino group incorporation using reagents like EDC/NHS for carbodiimide-mediated coupling .

Optimization via Design of Experiments (DoE) : Use statistical methods to screen variables (e.g., solvent polarity, temperature, catalyst loading) to maximize yield. Central composite designs or fractional factorial experiments reduce trial-and-error approaches .

Purification : Recrystallization or column chromatography (e.g., reverse-phase HPLC) ensures high purity, critical for downstream applications .

Basic: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, the methyl group (δ ~1.02 ppm) and hydroxymethyl protons (δ ~3.8–4.0 ppm) should show distinct splitting patterns .

- HPLC-MS : Reverse-phase HPLC with mass spectrometry detects impurities (e.g., unreacted intermediates) and verifies molecular weight. Use C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm hydrochloride salt formation .

Advanced: How can computational modeling improve reaction design and mechanistic understanding for this compound?

Answer:

- Reaction Path Searches : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimentalists to bypass low-yield pathways .

- Solvent Effects : Molecular dynamics simulations optimize solvent selection by modeling polarity and steric effects on reaction kinetics .

- Machine Learning : Train models on existing β-amino acid synthesis data to predict optimal conditions (e.g., temperature, catalyst) for novel derivatives .

Advanced: How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral results)?

Answer:

- Systematic Troubleshooting :

- Reproducibility Checks : Verify reaction conditions (e.g., moisture sensitivity, inert atmosphere) .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-Amino-3-phenylbutyric acid hydrochloride) to identify anomalies .

- Statistical Analysis : Apply ANOVA to identify outlier variables in DoE datasets .

- Advanced Characterization : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals or confirm stereochemistry .

Basic: What safety protocols are critical for handling this hydrochloride salt in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal, following institutional chemical hygiene plans .

Advanced: What strategies enhance the stability of this compound in aqueous solutions for biological assays?

Answer:

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with antioxidants (e.g., TCEP) to prevent oxidation of the hydroxymethyl group .

- Lyophilization : Freeze-dry the compound and reconstitute in deuterated solvents (e.g., DO) for NMR studies to minimize degradation .

- Stability-Indicating Assays : Monitor decomposition via UPLC-MS over time under varying pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.